2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
Overview
Description
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile is an organic compound with the molecular formula C17H12N2O2 and a molecular weight of 276.29 g/mol . This compound is known for its unique structure, which includes a methoxy group, a phenoxyphenyl group, and a malononitrile moiety. It is used in various scientific research applications due to its interesting chemical properties.
Scientific Research Applications
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Safety and Hazards
Preparation Methods
The synthesis of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile typically involves the reaction of 4-phenoxybenzaldehyde with malononitrile in the presence of a base such as sodium methoxide. The reaction is carried out in a suitable solvent like ethanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Mechanism of Action
The mechanism of action of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile can be compared with other similar compounds such as:
2-(Methoxyphenyl)methylene)malononitrile: Lacks the phenoxy group, resulting in different chemical and biological properties.
4-Phenoxybenzaldehyde: A precursor in the synthesis of this compound, with distinct reactivity and applications.
Malononitrile: A simpler compound used in various organic synthesis reactions, serving as a building block for more complex molecules.
These comparisons highlight the unique structure and properties of this compound, making it valuable in scientific research and industrial applications.
Properties
IUPAC Name |
2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVRZQLHMPWLLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220892 | |
Record name | 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330792-69-3 | |
Record name | 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330792-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Methoxy)(4-phenoxyphenyl)methylene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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